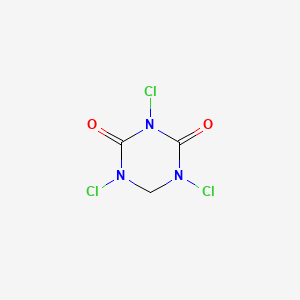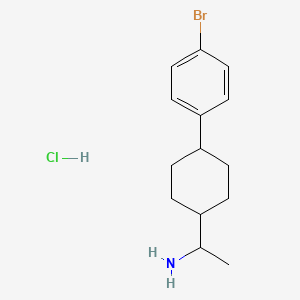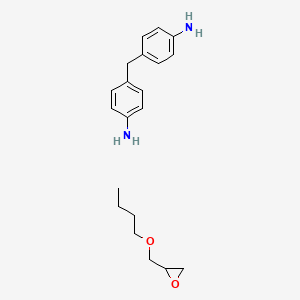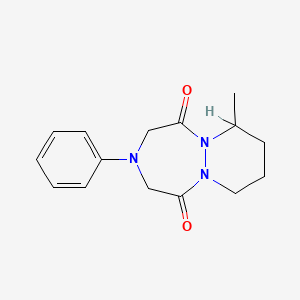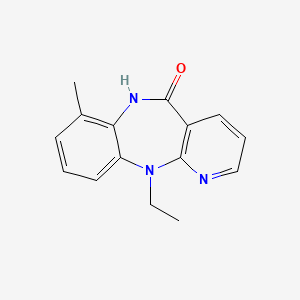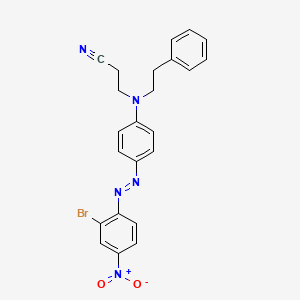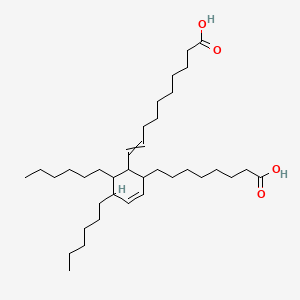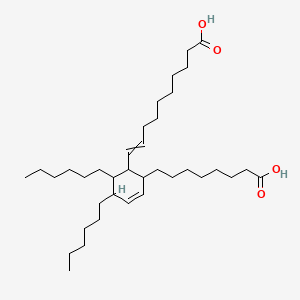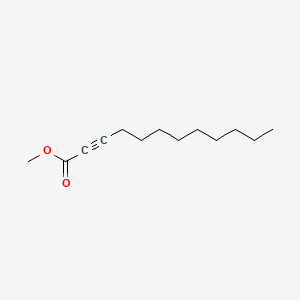
Triethylamine, 2-(phenethyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethylamine, 2-(phenethyloxy)- is an organic compound that belongs to the class of amines. It is characterized by the presence of a triethylamine group attached to a phenethyloxy moiety. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethylamine, 2-(phenethyloxy)- typically involves the alkylation of phenethyloxy compounds with triethylamine. One common method is the reaction of phenethyloxy chloride with triethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In industrial settings, the production of Triethylamine, 2-(phenethyloxy)- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of catalysts such as palladium on carbon can further enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
Triethylamine, 2-(phenethyloxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the triethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, and alcohols; reactions are conducted under mild to moderate temperatures.
Major Products Formed
Oxidation: Formation of phenethyloxy ketones or aldehydes.
Reduction: Production of phenethyloxy alcohols.
Substitution: Generation of substituted phenethyloxy derivatives.
Scientific Research Applications
Triethylamine, 2-(phenethyloxy)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of amides and esters.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of Triethylamine, 2-(phenethyloxy)- involves its interaction with various molecular targets. It can act as a nucleophile, participating in nucleophilic substitution reactions. Additionally, it can form complexes with metal ions, which can influence its reactivity and applications in catalysis.
Comparison with Similar Compounds
Similar Compounds
Diethylamine: Similar in structure but with two ethyl groups instead of three.
Trimethylamine: Contains three methyl groups instead of ethyl groups.
Phenethylamine: Lacks the triethylamine group and has different reactivity.
Uniqueness
Triethylamine, 2-(phenethyloxy)- is unique due to its combination of the triethylamine and phenethyloxy groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and industrial applications.
Properties
CAS No. |
27021-42-7 |
|---|---|
Molecular Formula |
C14H23NO |
Molecular Weight |
221.34 g/mol |
IUPAC Name |
N,N-diethyl-2-(2-phenylethoxy)ethanamine |
InChI |
InChI=1S/C14H23NO/c1-3-15(4-2)11-13-16-12-10-14-8-6-5-7-9-14/h5-9H,3-4,10-13H2,1-2H3 |
InChI Key |
WJACKTOYQPAUMX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOCCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


